molecular formula C8H4F3NO B11794369 3,3,6-Trifluoroindolin-2-one

3,3,6-Trifluoroindolin-2-one

Cat. No.: B11794369
M. Wt: 187.12 g/mol
InChI Key: DXFJSKOLCDEMBF-UHFFFAOYSA-N
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Description

3,3,6-Trifluoroindolin-2-one is a fluorinated indole derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. The trifluoromethyl group in its structure enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trifluoroindolin-2-one typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using trifluoromethanesulfonyl chloride (CF3SO2Cl) and sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yields.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and environmentally friendly reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3,6-Trifluoroindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethylated indoles, hydroxyindoles, aminoindoles, and various substituted indole derivatives.

Scientific Research Applications

3,3,6-Trifluoroindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,6-Trifluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased potency and selectivity. The compound may inhibit specific enzymes or receptors, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

    3-Trifluoromethylindole: Similar in structure but lacks the additional fluorine atoms at positions 3 and 6.

    6-Trifluoromethylindole: Similar but with a different substitution pattern.

    2-Trifluoromethylindole: Another trifluoromethylated indole with different biological properties.

Uniqueness: 3,3,6-Trifluoroindolin-2-one is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H4F3NO

Molecular Weight

187.12 g/mol

IUPAC Name

3,3,6-trifluoro-1H-indol-2-one

InChI

InChI=1S/C8H4F3NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13)

InChI Key

DXFJSKOLCDEMBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C2(F)F

Origin of Product

United States

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